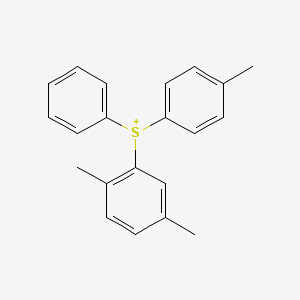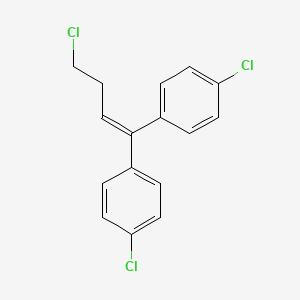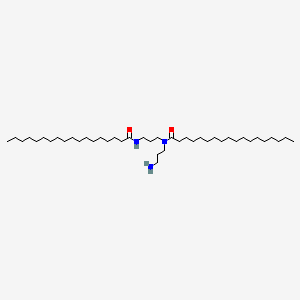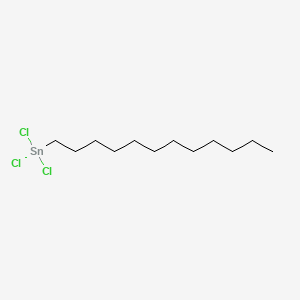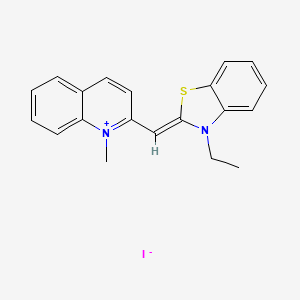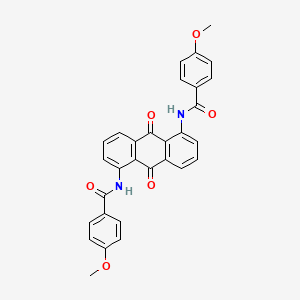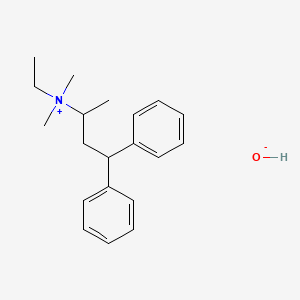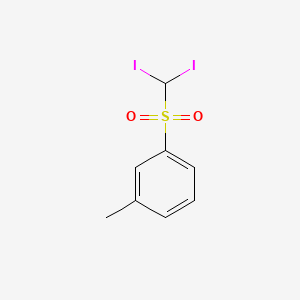
Diiodomethyl m-tolyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodomethyl m-tolyl sulfone is an organosulfur compound with the molecular formula C8H8I2O2S It is characterized by the presence of two iodine atoms and a sulfone group attached to a tolyl (methylphenyl) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diiodomethyl m-tolyl sulfone can be synthesized through the reaction of m-tolyl sulfone with iodine and a suitable oxidizing agent One common method involves the use of iodine monochloride (ICl) in the presence of a base such as sodium hydroxide (NaOH)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Diiodomethyl m-tolyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized to a sulfoxide, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Conversion to sulfoxides or sulfones with different oxidation states.
Reduction: Formation of sulfides or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
Diiodomethyl m-tolyl sulfone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: Investigated for its potential antimicrobial properties due to the presence of iodine.
Medicine: Explored for use in radiolabeling and imaging studies, leveraging the heavy iodine atoms.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of diiodomethyl m-tolyl sulfone involves its ability to undergo substitution and coupling reactions, forming new bonds and functional groups. The iodine atoms play a crucial role in these reactions, acting as leaving groups or participating in halogen bonding interactions. The sulfone group provides stability and enhances the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diiodomethyl p-tolyl sulfone: Similar structure but with the iodine atoms attached to the para position of the tolyl ring.
Bromomethyl p-tolyl sulfone: Contains bromine instead of iodine, leading to different reactivity and applications.
Ethynyl p-tolyl sulfone: Features an ethynyl group, making it useful in different types of coupling reactions.
Uniqueness
Diiodomethyl m-tolyl sulfone is unique due to the specific positioning of the iodine atoms and the sulfone group, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
31350-46-6 |
|---|---|
Molekularformel |
C8H8I2O2S |
Molekulargewicht |
422.02 g/mol |
IUPAC-Name |
1-(diiodomethylsulfonyl)-3-methylbenzene |
InChI |
InChI=1S/C8H8I2O2S/c1-6-3-2-4-7(5-6)13(11,12)8(9)10/h2-5,8H,1H3 |
InChI-Schlüssel |
UJPHJBCTEMFRDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




